molecular formula C15H16N2O3 B2695327 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide CAS No. 2034394-64-2

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2695327
CAS No.: 2034394-64-2
M. Wt: 272.304
InChI Key: QRCLMMHJRRHLKG-UHFFFAOYSA-N
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Description

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. This thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furan and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which can impart different chemical and biological properties compared to similar compounds. This structural feature may enhance its stability, solubility, and overall bioactivity.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(14-4-2-8-20-14)17-10-11-5-6-12(16-9-11)13-3-1-7-19-13/h1,3,5-7,9,14H,2,4,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCLMMHJRRHLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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